Allyl tetraisopropylphosphorodiamidite

Description

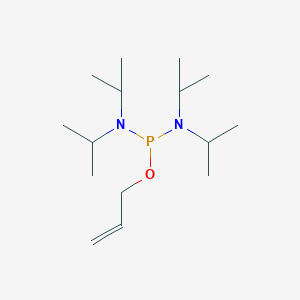

Structure

3D Structure

Properties

IUPAC Name |

N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399404 | |

| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108554-72-9 | |

| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Tetraisopropylphosphorodiamidite: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Allyl tetraisopropylphosphorodiamidite is a pivotal phosphitylating agent in modern synthetic chemistry, renowned for its utility in the construction of oligonucleotides and the total synthesis of complex natural products. Its unique molecular architecture, featuring a reactive phosphorus(III) center, sterically demanding diisopropylamino leaving groups, and a selectively removable allyl protecting group, provides chemists with a robust tool for the precise formation of phosphite triesters. This guide offers an in-depth exploration of its chemical properties, reactivity profile, and core applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective implementation in experimental design.

Molecular Structure and Identification

The structure of this compound is fundamental to its reactivity. The central phosphorus atom is in the +3 oxidation state, rendering it highly susceptible to nucleophilic attack. The two bulky diisopropylamino groups serve as effective leaving groups upon activation by a weak acid, while the allyl group provides a stable yet selectively cleavable protecting group for the resulting phosphite.

Caption: General workflow for phosphitylation using this compound.

Applications in Research and Development

Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating agent in the automated solid-phase synthesis of DNA and RNA. [1][2][3]In this context, it is used to create phosphoramidite monomers of nucleosides, which are the fundamental building blocks for oligonucleotide assembly. The phosphoramidite method is the gold standard for synthesizing short strands of nucleic acids (oligonucleotides) used in various applications, including:

-

Therapeutics: Antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. [4]* Diagnostics: Primers and probes for polymerase chain reaction (PCR) and DNA sequencing.

-

Genetic Research: Gene synthesis and site-directed mutagenesis.

The use of an allyl protecting group is particularly valuable when synthesizing modified oligonucleotides where other protecting groups might be sensitive to standard deprotection conditions. [5]

Total Synthesis of Natural Products

Beyond oligonucleotide chemistry, this reagent has proven instrumental in the total synthesis of several complex natural products. It provides a strategic method for introducing phosphate or phosphonate moieties that are key structural features of the target molecules. Documented examples include:

-

(−)-Tetrahydrolipstatin [1]* Dolabelide C [1]* (-)-Salicylihalamides A and B [1] In these syntheses, the phosphorodiamidite is used to create phosphate tethers that facilitate challenging ring-closing metathesis or other key transformations.

Experimental Protocol: General Phosphitylation of a Primary Alcohol

Self-Validating System: The success of this protocol is typically validated by ³¹P NMR spectroscopy, which shows the disappearance of the starting phosphorodiamidite signal (approx. 148 ppm) and the appearance of the phosphite triester product signal, followed by its shift upon oxidation to the phosphate triester.

-

Preparation: Dry the alcohol substrate (1.0 equiv) by co-evaporation with anhydrous acetonitrile and place it in a flame-dried flask under a positive pressure of argon.

-

Dissolution: Dissolve the substrate in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Reagent Addition: Add this compound (1.2-1.5 equiv) to the solution via syringe.

-

Activation: Slowly add a solution of an activator, such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile (1.2-1.5 equiv), to the reaction mixture at room temperature. [6]5. Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing an aliquot for ³¹P NMR analysis. The reaction is typically complete within 1-2 hours.

-

Oxidation: Once the starting material is consumed, cool the mixture to 0 °C and add an oxidizing solution (e.g., a solution of iodine in THF/water/pyridine) until a persistent brown color is observed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude phosphate triester by silica gel column chromatography.

Safety and Handling

Proper handling and storage are critical to maintain the reagent's reactivity and ensure laboratory safety.

-

Hazards: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7][1]* Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles with side-shields, and a lab coat. [8][9]* Handling: Use non-sparking tools and ground all equipment to prevent static discharge. [9]The reagent is sensitive to air and moisture; handle exclusively under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place at the recommended temperature of 2-8°C. [1][2][10]It should be stored apart from incompatible materials such as acids, strong oxidizing agents, and water. [9]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4108621, this compound. Available at: [Link]

-

LookChem. (n.d.). This compound. Product Page. Available at: [Link]

-

SpectraBase. (n.d.). This compound Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]

-

Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Available at: [Link]

-

UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Available at: [Link]

-

eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Available at: [Link]

Sources

- 1. This compound 95 108554-72-9 [sigmaaldrich.com]

- 2. This compound 95 108554-72-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. utupub.fi [utupub.fi]

- 5. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound|lookchem [lookchem.com]

Allyl Tetraisopropylphosphorodiamidite: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 108554-72-9

Introduction: The Strategic Advantage of the Allyl Moiety in Phosphitylation Chemistry

In the intricate landscape of modern synthetic chemistry, particularly in the realm of oligonucleotide and complex molecule synthesis, the choice of phosphitylating agent is a critical determinant of success. Allyl tetraisopropylphosphorodiamidite has emerged as a reagent of significant strategic importance for researchers and drug development professionals. Its utility stems from the unique attributes of the allyl protecting group, which offers a distinct orthogonality in deprotection strategies, thereby enabling complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to a nuanced discussion of its application, mechanistic underpinnings, and practical handling. The information presented herein is intended to empower researchers to leverage this versatile reagent with confidence and precision in their synthetic endeavors.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. This section consolidates key data for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 108554-72-9 | [1][2] |

| Molecular Formula | C₁₅H₃₃N₂OP | [2][3] |

| Molecular Weight | 288.42 g/mol | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Purity | >95.0% (GC) | [4] |

| Boiling Point | 114-117 °C at 0.4 mmHg | [1][5] |

| Density | 0.903 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.466 | [6] |

| Storage Temperature | 2-8°C, under inert gas | [1][6] |

| Sensitivity | Air, moisture, and heat sensitive | |

| Synonyms | 1-(Allyloxy)-N,N,N',N'-tetraisopropylphosphanediamine | [6] |

Applications in Synthesis: Beyond a Standard Reagent

While primarily recognized for its role in oligonucleotide synthesis, the application of this compound extends to the total synthesis of complex natural products.

Oligonucleotide Synthesis: A Lynchpin in Modern Genomics

The phosphoramidite method is the cornerstone of modern automated DNA and RNA synthesis.[7] In this context, this compound serves as a phosphitylating agent to create the phosphite triester linkage between nucleosides. The allyl group's key advantage is its stability to the acidic and basic conditions used for the removal of other protecting groups during the iterative cycles of oligonucleotide synthesis, such as the detritylation and capping steps.[8] This orthogonality allows for the selective deprotection of the phosphate backbone at a later stage.

The selective removal of the allyl group is typically achieved through palladium-catalyzed reactions, which are mild and highly specific, leaving other protecting groups intact.[9] This feature is particularly valuable in the synthesis of modified oligonucleotides, where sensitive functionalities are present.[10]

Total Synthesis of Natural Products

The utility of this compound has been demonstrated in the total synthesis of several complex natural products, including:

-

(-)-Tetrahydrolipstatin

-

Dolabelide C

-

(-)-Salicylihalamides A and B

In these syntheses, the reagent is employed to introduce a phosphate moiety that can be strategically manipulated or serve as a key structural element.

Reaction Mechanisms: A Deeper Dive

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Phosphitylation of Alcohols

The phosphitylation of a nucleoside (or any alcohol) with this compound proceeds through the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.[11] The protonated phosphoramidite is then susceptible to nucleophilic attack by the hydroxyl group of the nucleoside, displacing one of the diisopropylamine groups and forming the desired phosphite triester linkage.

Caption: Mechanism of Phosphitylation.

Palladium-Catalyzed Deallylation

The removal of the allyl protecting group is a key step that leverages organometallic chemistry. The most common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[12] The reaction proceeds via the formation of a π-allyl palladium complex, which is then attacked by a nucleophile (the scavenger), releasing the deprotected phosphate and regenerating the palladium catalyst.

Caption: Palladium-Catalyzed Deallylation Pathway.

Experimental Protocols: From Theory to Practice

The following are generalized protocols based on established methodologies. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Phosphitylation of a 5'-O-DMT-Protected Nucleoside

Objective: To synthesize a 3'-phosphoramidite derivative of a protected nucleoside.

Materials:

-

5'-O-DMT-protected nucleoside

-

This compound (1.5 equivalents)

-

5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dry the 5'-O-DMT-protected nucleoside under high vacuum for at least 4 hours.

-

Dissolve the dried nucleoside in a 1:1 mixture of anhydrous MeCN and DCM under an inert atmosphere.

-

To the stirred solution, add this compound (1.5 equivalents).

-

Slowly add the ETT solution (1.2 equivalents) dropwise at room temperature.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2 hours.

-

Upon completion, the reaction mixture can be directly used in an automated synthesizer or purified by silica gel chromatography. For chromatography, the crude mixture is typically quenched with a small amount of a mild base (e.g., triethylamine) and then concentrated before loading onto the column.

Protocol 2: Palladium-Catalyzed Deallylation of an Oligonucleotide

Objective: To selectively remove the allyl protecting groups from the phosphate backbone of a synthesized oligonucleotide.

Materials:

-

Allyl-protected oligonucleotide on solid support or in solution

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents)

-

Phenylsilane (20 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

If the oligonucleotide is on a solid support, swell the resin in anhydrous DCM.

-

Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ and phenylsilane in anhydrous DCM.

-

Add the catalyst solution to the oligonucleotide.

-

Stir the reaction mixture at room temperature for 2 hours.

-

If on a solid support, drain the reaction vessel and wash the resin thoroughly with DCM, followed by acetonitrile, and then dry under a stream of inert gas.

-

If in solution, the product can be purified by standard oligonucleotide purification techniques such as HPLC or precipitation.

Safety and Handling: A Prudent Approach

This compound is a reactive chemical that requires careful handling.

-

Hazards: It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere.[1]

-

Avoid contact with skin, eyes, and clothing.[13]

-

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Seek medical attention if irritation persists.

-

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than just another phosphitylating agent; it is a sophisticated tool that offers a unique combination of reactivity and orthogonal deprotection. Its successful application in both routine oligonucleotide synthesis and the challenging arena of natural product total synthesis is a testament to its versatility. By understanding its properties, mechanisms, and handling requirements, researchers can effectively integrate this reagent into their synthetic strategies, enabling the construction of complex and novel molecules.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS NO. 108554-72-9 | this compound. Retrieved from [Link]

-

Catsyn. (n.d.). This compound | CAS 108554-72-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243–246. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

-

Gomez, A. M., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. [Link]

-

eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]

- Google Patents. (n.d.). US7276620B2 - Process for preparing phosphorodiamidites.

- Google Patents. (n.d.). EP3094636B1 - Preparation of purified phosphorodiamidite.

Sources

- 1. This compound 95 108554-72-9 [sigmaaldrich.com]

- 2. This compound | CAS 108554-72-9 | Catsyn [catsyn.com]

- 3. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphorous Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 5. CAS NO. 108554-72-9 | this compound | C15H33N2OP [localpharmaguide.com]

- 6. This compound|lookchem [lookchem.com]

- 7. utupub.fi [utupub.fi]

- 8. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 95 108554-72-9 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling and Application of Allyl Tetraisopropylphosphorodiamidite

Section 1: Introduction and Scope

Allyl tetraisopropylphosphorodiamidite serves as a critical phosphitylating agent in modern organic synthesis, most notably in the automated synthesis of oligonucleotides.[1][2] Its unique allyl protecting group offers distinct advantages for the phosphorylation of nucleosides, allowing for selective deprotection under specific catalytic conditions.[1][3] This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent. It provides a comprehensive overview of its chemical properties, mechanism of action, and, most critically, the safety and handling protocols required to ensure both experimental success and laboratory safety. The principles and procedures outlined herein are grounded in established best practices for handling highly reactive, moisture-sensitive phosphoramidite compounds.

Section 2: Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling and effective use. This compound is a liquid at room temperature with a high boiling point and a notable sensitivity to environmental conditions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₃N₂OP | [4][5] |

| Molecular Weight | 288.41 g/mol | [1][4][5] |

| CAS Number | 108554-72-9 | [1][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | ~0.903 g/mL at 25 °C | [1][7] |

| Boiling Point | 114-117 °C at 0.4 mmHg | [1][2] |

| Flash Point | 86.67 °C (188.0 °F) | [1][2] |

| Refractive Index | n20/D ~1.466 | [1][7] |

| Storage Temperature | 2-8°C | [1][2][7][8] |

Section 3: The Chemistry of Phosphoramidite Coupling

The utility of this compound is rooted in the phosphoramidite method, the gold standard for oligonucleotide synthesis.[9] This process involves a four-step cycle that sequentially adds nucleotide building blocks to a growing chain on a solid support.[10][11] The phosphoramidite moiety is stable under neutral, anhydrous conditions but becomes highly reactive upon activation by a weak acid, such as tetrazole or its derivatives.[][13][14]

Mechanism of Action:

-

Activation: The activator, a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][16] This protonation converts the diisopropylamino group into an excellent leaving group.

-

Coupling: The free 5'-hydroxyl group of the support-bound nucleoside performs a nucleophilic attack on the electrophilic phosphorus center.[14][] This displaces the protonated diisopropylamine, forming an unstable phosphite triester linkage.[]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are irreversibly capped, typically through acetylation.[9][10]

-

Oxidation: The unstable P(III) phosphite triester is oxidized to a stable P(V) phosphate triester using an oxidizing agent, commonly an iodine solution.[8][14] This step stabilizes the newly formed internucleotide bond.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Section 4: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring careful handling. The primary risks are associated with its irritant properties and its high reactivity, particularly with water.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][4] |

| Flammability | H227 | Combustible liquid | [6] |

The most significant unclassified risk is the reagent's extreme sensitivity to moisture and acid.[][17] Exposure to either will lead to rapid hydrolysis, rendering the reagent inactive and generating byproducts that can complicate purification. This reactivity is the cornerstone of its synthetic utility but also the primary source of handling risk.

Section 5: Safe Handling and Personal Protective Equipment (PPE)

A self-validating protocol for handling this compound relies on the strict exclusion of atmospheric moisture and contaminants.

Required PPE:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to government standards such as NIOSH (US) or EN 166 (EU).[18]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[18][19] A lab coat is mandatory.

-

Respiratory Protection: All handling of the neat liquid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[18]

Protocol for Reagent Preparation:

-

Vial Equilibration: Before opening, allow the sealed manufacturer's vial to equilibrate to ambient laboratory temperature for a minimum of 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold liquid, which would cause immediate degradation.[17][20]

-

Inert Atmosphere: Conduct all transfers in a chemical fume hood under a positive pressure of dry, inert gas (argon or nitrogen).

-

Solvent Selection: Use only high-quality anhydrous acetonitrile (<30 ppm water).[14][20] It is best practice to use solvent from a freshly opened bottle or one that has been dried over molecular sieves (3 Å).[20]

-

Dissolution: Using a syringe that has been purged with inert gas, transfer the anhydrous solvent into the reagent vial. Gently swirl to dissolve. Avoid vigorous shaking, which can introduce atmospheric contaminants if the seal is imperfect.

-

Transfer: Transfer the resulting solution to the DNA synthesizer's reagent bottle or the reaction vessel via a purged syringe. Ensure the receiving vessel has been oven-dried or flame-dried and cooled under an inert atmosphere.

Section 6: Storage and Stability Management

Proper storage is essential to maintain the reagent's integrity and ensure high coupling efficiencies over time.

-

Short-Term Storage (Powder/Liquid): Unopened vials should be stored at 2-8°C under an inert atmosphere as supplied by the manufacturer.[1][2]

-

Long-Term Storage (Solution): While phosphoramidites are most stable as dry solids, solutions in anhydrous acetonitrile are generally stable for 2-3 days when stored at 2-8°C under a continuous inert gas blanket, such as on an automated synthesizer.[8] For longer-term storage, it is advisable to prepare fresh solutions.

-

Critical Stability Factors:

-

Moisture: The primary cause of degradation is hydrolysis.[][17] Even trace amounts of water will compromise the reagent.

-

Air (Oxygen): While less reactive than with water, prolonged exposure to air can lead to oxidation of the P(III) center.

-

Temperature: Elevated temperatures accelerate decomposition pathways.[] Never store the reagent at room temperature for extended periods.

-

Section 7: Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, prompt and correct action is crucial.

Spill Cleanup Protocol:

-

Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

-

Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels on large spills.

-

Collection: Carefully sweep up the absorbent material and place it into a suitable, clearly labeled, closed container for hazardous waste disposal.[18]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Section 8: Waste Management and Disposal

Chemical waste containing this compound must be treated as hazardous.

Protocol for Waste Disposal:

-

Segregation: Collect all waste containing the phosphoramidite—including excess reagent, contaminated solvents, and spill cleanup materials—in a dedicated, sealed, and clearly labeled hazardous waste container.[21]

-

Incompatible Wastes: Do not mix phosphoramidite waste with acidic waste, as this can cause a vigorous reaction. Keep it separate from oxidizing agents.[22]

-

Container Choice: Use sturdy, chemically resistant containers. Ensure containers are kept closed except when adding waste.[21]

-

Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local environmental regulations.[19][23] Do not dispose of this material down the drain or in the regular trash.[21]

Section 9: Conclusion

This compound is an indispensable reagent for advanced chemical synthesis. Its effective and safe use hinges on a disciplined approach that respects its inherent reactivity. By rigorously excluding moisture, working under an inert atmosphere, utilizing appropriate PPE, and adhering to established storage and disposal protocols, researchers can mitigate the risks and fully leverage the synthetic power of this versatile compound.

Section 10: References

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4108621, this compound. Retrieved from [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gait, M. J., & Pritchard, C. (2006). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 4(24), 4487-4493. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]

-

Bioneer Corporation. (2012). Safety Data Sheet for dT-CE Phosphoramidite. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Phosphoramidites. Retrieved from [Link]

-

Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. Retrieved from [Link]

-

UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Retrieved from [Link]

-

Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

Zhang, L., et al. (2025). Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. Chinese Journal of Chemistry, 43(16), 1945-1952. Retrieved from [Link]

-

Chaput, J. C., et al. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship.org. Retrieved from [Link]

-

Shaoxing Catsyn Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

- 1. 烯丙基四异丙基亚磷酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 95 108554-72-9 [sigmaaldrich.com]

- 3. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 108554-72-9 | Catsyn [catsyn.com]

- 6. This compound | 108554-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. twistbioscience.com [twistbioscience.com]

- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 11. Phosphoramidites - Amerigo Scientific [amerigoscientific.com]

- 13. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 14. atdbio.com [atdbio.com]

- 16. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glenresearch.com [glenresearch.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. us.bioneer.com [us.bioneer.com]

- 20. trilinkbiotech.com [trilinkbiotech.com]

- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 22. nipissingu.ca [nipissingu.ca]

- 23. nems.nih.gov [nems.nih.gov]

The Solubility Profile of Allyl Tetraisopropylphosphorodiamidite: A Technical Guide for Synthetic Chemistry

Abstract

Allyl tetraisopropylphosphorodiamidite is a critical phosphitylating agent in the synthesis of oligonucleotides and other complex organic molecules. Its efficacy and reactivity are intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of this compound. We will explore its behavior in common laboratory solvents, the critical importance of anhydrous conditions, and provide field-proven protocols for its handling and the empirical determination of its solubility. This document is designed to bridge the gap between theoretical knowledge and practical application, ensuring procedural success and reagent integrity.

Introduction: The Pivotal Role of a Phosphitylating Agent

This compound, a P(III) reagent, is a cornerstone in modern synthetic chemistry, most notably in the phosphoramidite method for oligonucleotide synthesis.[1] Its function is to create the phosphite triester linkage, which is subsequently oxidized to the stable phosphodiester bond that forms the backbone of DNA and RNA.[][3] The allyl protecting group offers distinct advantages, particularly its selective removal under mild conditions using palladium catalysis, which preserves other sensitive functionalities within a complex molecule.

The success of any synthesis utilizing this reagent hinges on its complete dissolution in the reaction solvent.[] Incomplete solubility leads to inconsistent reaction kinetics, reduced coupling efficiency, and ultimately, a lower yield of the desired full-length product.[5] This guide provides an authoritative examination of the reagent's solubility, empowering scientists to make informed decisions on solvent selection and handling procedures.

Physicochemical Properties & Structure

Understanding the inherent properties of this compound is fundamental to predicting its solubility. It is a liquid at room temperature, characterized by bulky diisopropylamino groups and a reactive allyl ester moiety.[6] These structural features dictate its polarity and steric profile.

| Property | Value | Source |

| Chemical Formula | C₁₅H₃₃N₂OP | [6] |

| Molecular Weight | 288.41 g/mol | [6] |

| Appearance | Colorless to Light Yellow Liquid | [7] |

| Density | ~0.903 g/mL at 25 °C | [6] |

| Boiling Point | 114-117 °C at 0.4 mmHg | |

| Storage Temperature | 2-8°C |

The chemical structure, with its nonpolar alkyl groups, suggests a preference for organic solvents with low to moderate polarity.

Caption: Chemical structure of this compound.

Solubility Profile: An In-Depth Analysis

While explicit quantitative solubility data (e.g., in g/L) is not widely published, a highly reliable solubility profile can be inferred from the reagent's extensive use in peer-reviewed literature and standard industry protocols. The primary consideration for any phosphoramidite is the absolute exclusion of moisture, as they are extremely susceptible to hydrolysis, which renders them inactive.[][5]

Table of Inferred Solubility:

| Solvent | Formula | Type | Solubility | Rationale & Commentary |

| Anhydrous Acetonitrile | CH₃CN | Polar Aprotic | Soluble | This is the universal solvent for automated oligonucleotide synthesis.[8] Its ability to dissolve both the phosphoramidite and the activator (e.g., tetrazole) is critical. Syntheses of complex molecules like dolabelide C explicitly use this reagent in acetonitrile.[9] |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Recommended for more lipophilic phosphoramidites that may have limited solubility in acetonitrile alone.[10] Given the alkyl-rich structure of the title compound, high solubility is expected. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | THF is a common solvent in organic synthesis and is used in the capping step of oligonucleotide synthesis, indicating compatibility.[7] It is a viable alternative or co-solvent with acetonitrile. |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble | Often used as a solvent in the de-blocking step of synthesis and is compatible with the overall chemistry.[8] |

| Protic Solvents (Water, Alcohols) | H₂O, ROH | Protic | Insoluble (Reactive) | The reagent will rapidly hydrolyze in the presence of protic solvents, leading to decomposition.[][5] Use is strictly contraindicated. |

| Hexanes / Pentane | C₆H₁₄ / C₅H₁₂ | Nonpolar | Sparingly Soluble to Insoluble | While the molecule has nonpolar character, highly nonpolar alkane solvents are unlikely to be effective and are not used in standard phosphoramidite applications. |

Causality of Solvent Choice: The preference for anhydrous acetonitrile is not arbitrary. It provides the ideal balance of properties:

-

Reagent Solvation: It effectively dissolves the relatively large and moderately polar phosphoramidite molecules.[]

-

Activator Compatibility: It dissolves the acidic azole activators required to protonate the diisopropylamino group, initiating the coupling reaction.[3]

-

Aprotic Nature: It lacks acidic protons that would otherwise react with and destroy the phosphoramidite.[]

-

Low Water Content: High-purity, "anhydrous" or "DNA synthesis grade" acetonitrile has a water content below 30 ppm, which is essential for maintaining high coupling efficiencies.[5][10]

Experimental Protocols

Adherence to strict, validated protocols is essential for the successful use of this compound. The following sections detail the necessary procedures for handling and solubility assessment.

Protocol for Handling and Dissolution

Trustworthiness: This protocol is a self-validating system designed to prevent the most common failure mode: moisture contamination. Each step is a control point to maintain an anhydrous environment.

-

Environment Preparation: Ensure the workspace (e.g., fume hood, glove box) is dry and free of ambient humidity. All glassware must be rigorously dried in an oven (≥120 °C) for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen) or in a desiccator.

-

Inert Gas Setup: Use a Schlenk line or a glove box to handle the reagent. Purge the reaction vessel and the phosphoramidite vial with inert gas.

-

Solvent Preparation: Use only newly opened bottles of anhydrous, DNA-synthesis grade solvent (<30 ppm H₂O).[10] For maximum confidence, pass the solvent through an activated alumina column or use molecular sieves, ensuring the sieves are properly activated.

-

Reagent Transfer: Use a dry, gas-tight syringe that has been flushed multiple times with inert gas. Withdraw the desired volume of this compound and transfer it to the reaction vessel containing the anhydrous solvent under a positive pressure of inert gas.

-

Dissolution: Gently swirl or stir the solution under inert gas until the reagent is fully dissolved. For automated synthesizers, this dissolution occurs in the reagent bottle, which must be properly sealed with a septum and connected to the instrument's inert gas line.

Workflow for Qualitative Solubility Assessment

Expertise: This workflow explains not just the steps, but the reasoning behind them, allowing a researcher to adapt the process for novel solvent systems.

Caption: Workflow for assessing the solubility of phosphoramidites.

Causality Behind the Workflow:

-

Step D (Concentration Choice): A concentration of 0.1 M is chosen as it is a standard, effective concentration for phosphoramidites in automated synthesis, representing a functionally relevant solubility test.[10]

-

Step F (Visual Inspection): The simplest and most direct method to assess solubility. Any cloudiness, precipitation, or formation of a biphasic mixture indicates poor solubility.

-

Step G (Decision Point): This is the critical validation step. A clear, single-phase solution is the only acceptable outcome for use in a synthetic reaction where complete molecular availability is required.

Conclusion

This compound is a nonpolar liquid that is soluble in common anhydrous aprotic organic solvents, with anhydrous acetonitrile and dichloromethane being the premier choices for its application in oligonucleotide synthesis and other phosphitylation reactions. Its solubility is inextricably linked to its stability; the reagent is highly sensitive to moisture and will decompose in protic solvents. The protocols and data presented in this guide provide the necessary framework for researchers to handle and deploy this critical reagent with confidence, ensuring the integrity of the material and the success of their synthetic endeavors.

References

-

Title: Use of Custom Synthesized Phosphoramidite Reagents. Source: TriLink BioTechnologies.

-

Title: Phosphoramidite Chemistry for DNA and RNA Synthesis. Source: BOC Sciences.

-

Title: Principles of Phosphoramidite Reactions in DNA Assembly. Source: BOC Sciences.

-

Title: Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Source: Taylor & Francis Online.

-

Title: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Source: Glen Research.

-

Title: Solid Phase Oligonucleotide Synthesis. Source: Biotage.

-

Title: Oligonucleotide synthesis. Source: Wikipedia.

-

Title: Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Source: ATDBio.

-

Title: this compound 95 108554-72-9. Source: Sigma-Aldrich.

-

Title: Total Synthesis of Dolabelide C: A Phosphate-Mediated Approach. Source: PubMed Central (PMC).

-

Title: A Concise, Phosphate-Mediated Approach to the Total Synthesis of (−)-Tetrahydrolipstatin. Source: PubMed Central (PMC).

-

Title: this compound. Source: LookChem.

-

Title: Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Source: Glen Research.

-

Title: Reagents for Nucleic Acid Synthesis. Source: FUJIFILM Wako.

-

Title: Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Source: BOC Sciences.

-

Title: Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Source: ResearchGate.

-

Title: A stereoselective synthesis of (—)-tetrahydrolipstatin. Source: PubMed Central (PMC).

-

Title: Total synthesis of (-)-tetrahydrolipstatin by the tandem Mukaiyama-aldol lactonization. Source: ResearchGate.

-

Title: Phosphoramidite Chemistry for DNA Synthesis. Source: Twist Bioscience.

-

Title: SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Source: University of Turku.

-

Title: Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species. Source: PubMed Central (PMC).

-

Title: Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Source: PubMed.

-

Title: this compound 95 108554-72-9 (Alternative Product Page). Source: Sigma-Aldrich.

-

Title: Total synthesis of dolabelide C: a phosphate-mediated approach. Source: PubMed.

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 烯丙基四异丙基亚磷酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. biotage.com [biotage.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. Total Synthesis of Dolabelide C: A Phosphate-Mediated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

Allyl Tetraisopropylphosphorodiamidite: A Deep Dive into its Mechanism of Action and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Phosphoramidite Chemistry

In the landscape of modern molecular biology and therapeutic development, the chemical synthesis of oligonucleotides is a cornerstone technology.[1] This process allows for the rapid, automated, and high-fidelity production of custom DNA and RNA sequences, which are indispensable tools for applications ranging from PCR primers and gene editing to antisense therapeutics and siRNA.[1][2] The overwhelming success of this field is built upon the phosphoramidite method, a robust and efficient four-step chemical cycle that sequentially adds nucleoside building blocks to a growing chain on a solid support.[1][3]

At the heart of this methodology lies the phosphoramidite building block, a modified nucleoside engineered for controlled reactivity.[4] Allyl tetraisopropylphosphorodiamidite stands out as a versatile phosphitylating agent, a reagent used not only in the synthesis of oligonucleotides but also in the total synthesis of complex natural products. This guide provides an in-depth exploration of the structure, mechanism of action, and practical application of this compound, offering field-proven insights for professionals in chemical biology and drug development.

Structural Anatomy and Physicochemical Properties

This compound is a trivalent phosphorus compound. Its structure is uniquely suited for its role as a phosphitylating agent, featuring a central phosphorus atom bonded to an allyloxy group and two diisopropylamino groups.

The diisopropylamino groups are excellent leaving groups in the presence of a weak acid activator, while the allyl group serves as a stable, yet readily cleavable, protecting group for the phosphite oxygen.[7][8] This combination of features allows for precise control over the phosphitylation reaction.

| Property | Value | Source |

| CAS Number | 108554-72-9 | [5] |

| Physical Form | Liquid | [5] |

| Boiling Point | 114-117 °C at 0.4 mmHg | |

| Density | 0.903 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.466 | |

| Storage Conditions | 2-8°C, under inert gas | [5] |

The Core Mechanism in Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating agent in the solid-phase synthesis of oligonucleotides. The process follows a well-established four-step cycle for each nucleotide addition.[1]

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Activation - The Initiating Event

The coupling reaction does not proceed spontaneously. An activator, typically a mild acid like 1H-tetrazole or its derivatives (e.g., 4,5-dicyanoimidazole), is required.[8] The activator plays a dual role: it protonates one of the diisopropylamino groups on the phosphorodiamidite, converting it into an excellent leaving group (diisopropylamine). Simultaneously, the anionic component of the activator (e.g., tetrazolide) acts as a nucleophilic catalyst, transiently attacking the phosphorus center to form a highly reactive intermediate.[8]

Caption: Activation of the phosphorodiamidite by an acidic azole catalyst.

Step 2: Coupling - Forging the Internucleotide Bond

The activated phosphitylating agent is now primed for attack. The free 5'-hydroxyl group of the nucleoside bound to the solid support acts as a nucleophile, attacking the electrophilic phosphorus center of the activated species. This reaction displaces the tetrazolyl group and forms the desired phosphite triester linkage, extending the oligonucleotide chain by one unit. This coupling reaction is remarkably efficient, often achieving greater than 99% yield.

Step 3: Oxidation - Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable under the conditions of subsequent synthesis cycles. Therefore, it is immediately oxidized from the P(III) state to the more stable P(V) phosphate triester. While iodine in an aqueous solution is a standard oxidant, alternative non-aqueous reagents like camphorsulfonyloxaziridine can be used, which is particularly relevant when employing allyl-based protection.[7][9] This step is critical for the integrity of the final oligonucleotide product.

The Allyl Protecting Group: A Tool for Orthogonal Deprotection

A key feature of this reagent is the allyl (CH₂CH=CH₂) group protecting the phosphorus-bound oxygen. Unlike the more common β-cyanoethyl group, which is removed by a base-catalyzed β-elimination, the allyl group is cleaved under distinct, milder conditions.[3][7] This property makes it an orthogonal protecting group, enabling selective deprotection strategies that are crucial for synthesizing modified or sensitive oligonucleotides.[10]

Mechanism 1: Palladium-Catalyzed Deallylation

The most common and efficient method for removing the allyl group is through palladium catalysis.[5] A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used as the catalyst in the presence of a nucleophilic scavenger.[11]

The mechanism proceeds via the formation of a π-allyl palladium complex. The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the catalyst inserts into the P-O bond, forming a Pd(II) π-allyl intermediate. A nucleophilic scavenger (e.g., N-methylmorpholine, a thiol, or dimedone) then attacks the allyl group on the palladium complex, regenerating the Pd(0) catalyst and releasing the deprotected phosphate.[11]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. utupub.fi [utupub.fi]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. This compound 95 108554-72-9 [sigmaaldrich.com]

- 6. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

Methodological & Application

Application Notes & Protocols: The Use of Allyl Tetraisopropylphosphorodiamidite in Advanced Oligonucleotide Synthesis

Executive Summary

The synthesis of oligonucleotides, particularly those bearing sensitive or complex modifications, demands a nuanced approach to protecting group chemistry. Standard methodologies, while robust for canonical DNA and RNA, often employ harsh deprotection conditions that can degrade delicate functional groups. Allyl tetraisopropylphosphorodiamidite emerges as a critical phosphitylating agent that enables an allyl-based protection strategy. This strategy provides orthogonality and allows for exceptionally mild deprotection conditions, thereby preserving the integrity of sensitive moieties. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in the synthesis of high-purity, modified oligonucleotides for research, diagnostics, and therapeutic development.

The Rationale for Allyl Protection in Oligonucleotide Synthesis

The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis.[1] The cycle relies on monomeric building blocks—nucleoside phosphoramidites—which have their reactive groups temporarily masked by protecting groups. The choice of these protecting groups is paramount to the success of the synthesis.

Limitations of Standard Protecting Groups

The most common strategy employs a β-cyanoethyl group for phosphate protection. While effective, its removal requires strong basic conditions, typically concentrated ammonium hydroxide at elevated temperatures.[2] These conditions are incompatible with a growing number of modified nucleobases and backbone linkages essential for therapeutic applications like antisense oligonucleotides and siRNAs.[3][] Functional groups such as esters, thioesters, and alkyl halides cannot survive these harsh deprotection steps.[]

The Allyl Advantage: Orthogonal and Mild Deprotection

This compound is used to introduce an allyl group for the protection of the internucleotide phosphate linkage.[5] The primary advantage of the allyl group is its stability to both acidic and basic conditions used during the synthesis cycle, combined with its susceptibility to removal under very specific and mild conditions that do not affect other protecting groups.[6][7] This "orthogonality" is the key to synthesizing highly modified or sensitive oligonucleotides.[3]

Deprotection can be achieved via two main pathways:

-

Palladium(0)-Catalyzed Cleavage: This classic method uses a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to selectively remove the allyl group in the presence of a nucleophilic scavenger.[7][8] While effective, this approach has drawbacks related to the cost, toxicity, and potential for trace palladium contamination in the final product, which is a significant concern for therapeutic agents.[3]

-

Nucleophilic Cleavage: A more practical and cleaner method involves cleavage with a potent nucleophile under neutral or weakly basic conditions.[9][10][11] A common reagent is concentrated ammonium hydroxide containing a thiol, such as 2-mercaptoethanol.[9][12] This approach circumvents the issues associated with heavy metal catalysts.

Chemical Principles and Reaction Mechanisms

Step 1: Phosphitylation of the Nucleoside

The journey begins with the creation of the monomer building block. A protected nucleoside (e.g., 5'-O-DMT-thymidine) is reacted with this compound. The reaction is activated by a weak acid, such as 4,5-dicyanoimidazole (DCI) or 1H-Tetrazole, which protonates one of the diisopropylamino groups, turning it into a good leaving group. The 3'-hydroxyl of the nucleoside then attacks the phosphorus center, displacing the protonated amine to form the desired 3'-O-(allyl-N,N-diisopropylphosphoramidite) nucleoside.

Caption: Workflow for nucleoside phosphitylation.

Step 2: Incorporation and Deprotection During Synthesis

Once prepared, the nucleoside allyl phosphoramidite is used in a standard automated solid-phase synthesizer. After the full oligonucleotide sequence is assembled, the final crucial step is the deprotection of the phosphate backbone. The mechanism for nucleophilic deprotection is highlighted below.

Caption: Allyl group removal via nucleophilic cleavage.

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside Allyl Phosphoramidite

This protocol describes the phosphitylation of 5'-O-DMT-thymidine as an example. All procedures must be carried out under anhydrous conditions using an inert atmosphere (Argon or Nitrogen).

Materials:

-

5'-O-DMT-thymidine (dried under high vacuum)

-

This compound (95%)

-

4,5-Dicyanoimidazole (DCI) solution (0.25 M in anhydrous acetonitrile)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Triethylamine (Et₃N)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under Argon, dissolve 5'-O-DMT-thymidine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of nucleoside).

-

Add this compound (1.5 equiv) via syringe.

-

Slowly add the DCI solution (1.2 equiv) dropwise over 5 minutes with vigorous stirring.

-

Monitor the reaction by TLC or ³¹P NMR. The reaction is typically complete within 2 hours at room temperature.[13]

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (approx. 20 mL).

-

Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO₃ and brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude foam.

-

Purify the product via flash column chromatography on silica gel pre-treated with Et₃N. Elute with a suitable gradient (e.g., ethyl acetate in hexane with 1% Et₃N).

-

Combine product-containing fractions and evaporate the solvent to obtain the purified nucleoside allyl phosphoramidite as a white foam.

-

Confirm purity by ³¹P NMR (expecting two peaks for the diastereomers) and store under argon at -20°C.

Protocol 2: Solid-Phase Synthesis and Deprotection

This protocol assumes a standard automated DNA/RNA synthesizer and focuses on the final deprotection step.

Materials:

-

Oligonucleotide synthesized on solid support using allyl phosphoramidite chemistry.

-

Concentrated ammonium hydroxide (30%, aqueous)

-

2-Mercaptoethanol

Procedure:

-

Synthesize the desired oligonucleotide sequence on an automated synthesizer using the prepared allyl phosphoramidite monomers. The standard cycles of deblocking, coupling, capping, and oxidation are used.[2] For oxidation, (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) is a suitable agent.[9][10]

-

After synthesis, transfer the solid support (e.g., CPG) from the column to a 2 mL screw-cap vial.

-

Prepare the deprotection solution: Concentrated ammonium hydroxide containing 2% (v/v) 2-mercaptoethanol.[9][11]

-

Add 1-2 mL of the deprotection solution to the vial containing the solid support.

-

Seal the vial tightly and heat at 55°C for 12-16 hours. This single step simultaneously cleaves the oligonucleotide from the support and removes all protecting groups (base, phosphate).[9]

-

After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a centrifugal evaporator.

-

Resuspend the crude oligonucleotide pellet in sterile water for analysis (e.g., HPLC, Mass Spectrometry) and subsequent purification.

Data Summary and Troubleshooting

Key Reagent Properties

| Property | Value | Source |

| Compound Name | This compound | [5] |

| CAS Number | 108554-72-9 | |

| Molecular Formula | C₁₅H₃₃N₂OP | [5] |

| Molecular Weight | 288.41 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 114-117 °C / 0.4 mmHg | [5] |

| Storage | 2-8°C under inert atmosphere |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Phosphitylation Yield | - Moisture in reagents/solvents.- Degraded phosphitylating agent.- Insufficient activation. | - Ensure all reagents and glassware are scrupulously dry.[14]- Use a fresh bottle of this compound.- Use fresh activator solution at the correct stoichiometry. |

| Incomplete Deprotection | - Insufficient deprotection time or temperature.- Degraded 2-mercaptoethanol. | - Extend heating time to 16 hours.- Prepare fresh deprotection solution immediately before use. |

| Product Degradation | - The synthesized oligonucleotide contains functionalities unstable to ammonium hydroxide. | - This method, while milder than standard protocols, is still basic. For extremely sensitive oligonucleotides, a full palladium-based deprotection strategy under neutral pH may be required.[7][8] |

| Trace Palladium Contamination (if using Pd(0) method) | - Inefficient removal of the catalyst post-deprotection. | - Perform multiple washes and consider specialized purification columns designed to scavenge heavy metals. Note the inherent difficulty and toxicity concerns.[3] |

References

-

National Institutes of Health (NIH). (n.d.). Oligonucleotide synthesis under mild deprotection conditions - PMC. Retrieved from [Link][3]

-

Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link][9][11]

-

ResearchGate. (n.d.). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions | Request PDF. Retrieved from [Link][12]

-

PubMed. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link][10]

-

ResearchGate. (n.d.). Pro-oligonucleotide synthesis using allyl and allyloxycarbonyl protections: Direct MALDI-TOF MS analysis on solid support | Request PDF. Retrieved from [Link][8]

-

PubMed. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97-100. [Link][6]

-

aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link][7]

-

Fang, S. (n.d.). What are Sensitive DNA/RNA Synthesis Materials?. Retrieved from [Link][]

-

eScholarship.org. (n.d.). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Retrieved from [Link][13]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link][2]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link][1]

Sources

- 1. utupub.fi [utupub.fi]

- 2. atdbio.com [atdbio.com]

- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 95 108554-72-9 [sigmaaldrich.com]

- 6. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Allyl Tetraisopropylphosphorodiamidite: A Versatile Phosphitylating Agent for Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of Allyl Tetraisopropylphosphorodiamidite, a key phosphitylating agent in modern organic synthesis. Esteemed for the unique properties of its allyl protecting group, this reagent offers significant advantages, particularly in the automated synthesis of oligonucleotides and the intricate assembly of complex natural products. We will delve into the mechanistic underpinnings of phosphitylation, the strategic importance of the allyl group, and provide detailed, field-proven protocols for its application and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for robust and efficient synthesis.

Reagent Profile and Physicochemical Properties

This compound is a P(III) reagent designed for the creation of phosphite triesters, which are typically oxidized to form the phosphate backbone of oligonucleotides or other phosphorylated molecules.[1][2] Its defining feature is the allyl group, which serves as a temporary phosphate protectant, offering an orthogonal deprotection strategy that is invaluable in multi-step synthesis.[3][4]

| Property | Value | Reference |

| Chemical Name | N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | [5] |

| Synonyms | 1-(Allyloxy)-N,N,N',N'-tetraisopropylphosphanediamine | [6] |

| CAS Number | 108554-72-9 | |

| Molecular Formula | C₁₅H₃₃N₂OP | [5] |

| Molecular Weight | 288.41 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 114-117 °C at 0.4 mmHg | [7] |

| Density | ~0.903 g/mL at 25 °C | [7] |

| Storage | 2-8°C under inert atmosphere (Argon or Nitrogen) | [7] |

The Principle of Phosphitylation and the Allyl Advantage

Mechanism of Phosphoramidite Coupling

Phosphitylation using phosphoramidites is not a direct reaction; it requires activation. The process is typically initiated by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole), which plays a dual role. First, it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. Second, the resulting tetrazolide anion acts as a nucleophile, attacking the phosphorus center to form a highly reactive phosphotetrazolide intermediate. This intermediate is then rapidly attacked by the free hydroxyl group (e.g., the 5'-OH of a growing oligonucleotide chain) to form the desired phosphite triester linkage.[8][9]

Natural Product Synthesis

The reagent's utility extends to the synthesis of complex, non-polymeric molecules. It has been successfully employed as a phosphitylating agent in the total synthesis of several natural products, including (−)-tetrahydrolipstatin, dolabelide C, and salicylihalamides A and B. [7]In these contexts, it facilitates the introduction of phosphate moieties, which can be critical structural elements or act as key intermediates in the synthetic strategy.

Experimental Protocols

General Handling and Reagent Preparation

This compound is sensitive to moisture and oxygen. All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Preparation of Coupling Solution (0.1 M): For a typical oligonucleotide synthesis run, a 0.1 M solution in anhydrous acetonitrile is prepared. For example, to prepare 10 mL of solution, add 288.4 mg of this compound to a volumetric flask and dilute to the 10 mL mark with anhydrous acetonitrile. This solution is generally stable for 2-3 days when stored under an inert atmosphere at 2-8°C. [10]

Protocol 1: Standard Coupling in Solid-Phase Oligonucleotide Synthesis

This protocol describes the coupling step within a standard automated synthesis cycle on a 1 µmol scale.

Materials:

-

Controlled Pore Glass (CPG) solid support with initial nucleoside attached (1 µmol).

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

-

Activator solution (0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile).

-

Phosphoramidite solution (0.1 M Allyl phosphoramidite of desired nucleoside in Acetonitrile).

-

Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).

-

Oxidizer solution (0.02 M I₂ in THF/Pyridine/Water).

-

Anhydrous Acetonitrile for washing.

Procedure:

-

Deblocking: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the bound nucleoside, exposing the 5'-hydroxyl. Wash thoroughly with acetonitrile.

-

Coupling: a. Deliver the Activator solution (e.g., 120 µL, 30 µmol) and the Phosphoramidite solution (e.g., 40 µL, 4 µmol) simultaneously to the synthesis column. b. Allow the reagents to react with the solid support for the recommended coupling time (typically 2-5 minutes). c. After the coupling, flush the column with anhydrous acetonitrile.

-

Capping: Treat the support with Capping A and Capping B solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. [10]Wash with acetonitrile.

-

Oxidation: Treat the support with the Oxidizer solution to convert the newly formed phosphite triester (P(III)) linkage to the more stable phosphate triester (P(V)). Wash thoroughly with acetonitrile.

-

The support is now ready for the next deblocking and coupling cycle.

Protocol 2: Palladium-Catalyzed Deallylation of the Phosphate Triester

This protocol describes the removal of the allyl protecting group from the phosphate backbone after the oligonucleotide has been synthesized, cleaved from the support, and had its other protecting groups removed.

Materials:

-

Allyl-protected oligonucleotide.

-

Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄].

-

Scavenger: Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid.

-

Anhydrous, degassed solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Procedure:

-

Dissolution: Dissolve the allyl-protected oligonucleotide in the anhydrous, degassed solvent.

-

Reagent Addition: a. To the solution, add the scavenger (e.g., 20 equivalents of phenylsilane relative to the number of allyl groups). [11] b. Add the palladium catalyst, [Pd(PPh₃)₄] (e.g., 0.2-0.5 equivalents per allyl group). The solution may turn yellow or orange.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by an appropriate method (e.g., LC-MS or ³¹P NMR). The reaction is typically complete within 1-3 hours.

-

Work-up: a. Once the reaction is complete, the palladium catalyst can be precipitated or removed by filtration through celite or a suitable scavenger resin. b. The deprotected oligonucleotide can then be isolated using standard techniques such as ethanol precipitation or HPLC purification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a fume hood by trained personnel.

| Hazard Type | GHS Classification and Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [5][7] H319: Causes serious eye irritation. [5][7] H335: May cause respiratory irritation. [5][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P302+P352: IF ON SKIN: Wash with plenty of water. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |

| Storage Class | 10 - Combustible liquids. [7]Store away from heat and open flames. [6] |

References

-

ResearchGate. Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis. [Link]

-

PubChem. This compound CID 4108621. [Link]

-

LookChem. This compound. [Link]

-

Manoharan, M., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-6. [Link]

-

aapptec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

-

ResearchGate. Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

-

Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8508. [Link]

-

Peptide and Protein Methylation Core. Alloc Protecting Group Removal Protocol. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of oligonucleotides on a soluble support. [Link]

Sources

- 1. entegris.com [entegris.com]

- 2. entegris.com [entegris.com]

- 3. researchgate.net [researchgate.net]

- 4. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 108554-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 95 108554-72-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Note and Protocol: The Use of Allyl Tetraisopropylphosphorodiamidite in Modern Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid chemistry.

Abstract: This document provides a comprehensive guide to the application of Allyl tetraisopropylphosphorodiamidite as a phosphitylating agent in solid-phase oligonucleotide synthesis. We will explore the unique advantages conferred by the allyl protecting group, detail optimized protocols for its incorporation and subsequent deprotection, and discuss the critical parameters that ensure high-yield and high-purity synthesis of complex oligonucleotides. This guide is intended to provide both the theoretical foundation and the practical steps necessary for the successful implementation of this reagent in demanding synthetic applications.

Introduction: The Strategic Advantage of the Allyl Protecting Group